molecular formula C15H25NO B15191069 alpha-((Diethylamino)methyl)-2,6-dimethylphenethyl alcohol CAS No. 97021-85-7

alpha-((Diethylamino)methyl)-2,6-dimethylphenethyl alcohol

Katalognummer: B15191069
CAS-Nummer: 97021-85-7
Molekulargewicht: 235.36 g/mol
InChI-Schlüssel: BDVIIWIZJGGFNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-((Diethylamino)methyl)-2,6-dimethylphenethyl alcohol: is an organic compound with the molecular formula C13H21NO. It is a phenethyl alcohol derivative characterized by the presence of a diethylamino group attached to the alpha carbon and two methyl groups at the 2 and 6 positions of the phenyl ring. This compound is of interest in various fields due to its unique chemical structure and properties.

Eigenschaften

CAS-Nummer

97021-85-7

Molekularformel

C15H25NO

Molekulargewicht

235.36 g/mol

IUPAC-Name

1-(diethylamino)-3-(2,6-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C15H25NO/c1-5-16(6-2)11-14(17)10-15-12(3)8-7-9-13(15)4/h7-9,14,17H,5-6,10-11H2,1-4H3

InChI-Schlüssel

BDVIIWIZJGGFNX-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC(CC1=C(C=CC=C1C)C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-((Diethylamino)methyl)-2,6-dimethylphenethyl alcohol typically involves the following steps:

    Formation of the Phenethyl Alcohol Backbone: The starting material, 2,6-dimethylphenethyl alcohol, can be synthesized through the reduction of 2,6-dimethylphenylacetone using a reducing agent such as sodium borohydride.

    Introduction of the Diethylamino Group: The phenethyl alcohol is then reacted with diethylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to introduce the diethylamino group at the alpha position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Alpha-((Diethylamino)methyl)-2,6-dimethylphenethyl alcohol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary amines or other reduced derivatives.

    Substitution: Various substituted phenethyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Alpha-((Diethylamino)methyl)-2,6-dimethylphenethyl alcohol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.

Biology: In biological research, this compound can be used to study the effects of phenethyl alcohol derivatives on cellular processes. It may serve as a model compound to investigate the interactions of similar structures with biological targets.

Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may be explored for its effects on the central nervous system or other physiological pathways.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.

Wirkmechanismus

The mechanism of action of alpha-((Diethylamino)methyl)-2,6-dimethylphenethyl alcohol involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylamino group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Phenethyl Alcohol: Lacks the diethylamino group and has different chemical properties.

    2,6-Dimethylphenethyl Alcohol: Similar backbone but without the diethylamino group.

    Diethylaminoethanol: Contains the diethylamino group but lacks the phenethyl alcohol structure.

Uniqueness: Alpha-((Diethylamino)methyl)-2,6-dimethylphenethyl alcohol is unique due to the combination of the diethylamino group and the 2,6-dimethylphenethyl alcohol backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.